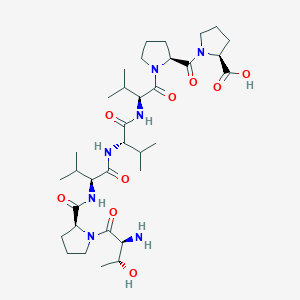
N-Acetyl-L-tryptophyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-tryptophyl-L-tyrosine is a dipeptide compound composed of N-acetyl-L-tryptophan and L-tyrosine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and nutrition. It combines the properties of both tryptophan and tyrosine, which are essential amino acids involved in numerous biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-tyrosine typically involves the coupling of N-acetyl-L-tryptophan with L-tyrosine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using proteases to catalyze the peptide bond formation. This method offers advantages such as higher specificity and milder reaction conditions compared to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-tryptophyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in the tyrosine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in an acetate buffer at pH 4.5.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced alcohol derivatives.
Substitution: Alkylated tyrosine derivatives.
Applications De Recherche Scientifique
N-Acetyl-L-tryptophyl-L-tyrosine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Acetyl-L-tryptophyl-L-tyrosine involves its conversion to its constituent amino acids, N-acetyl-L-tryptophan and L-tyrosine, in the body. These amino acids then participate in various metabolic pathways. N-acetyl-L-tryptophan is known to modulate oxidative stress and enhance antioxidant enzyme activities, while L-tyrosine serves as a precursor for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tryptophan: Shares the tryptophan moiety and exhibits similar antioxidant properties.
N-Acetyl-L-tyrosine: Shares the tyrosine moiety and is used for its enhanced solubility and stability compared to L-tyrosine.
Uniqueness
N-Acetyl-L-tryptophyl-L-tyrosine is unique in that it combines the properties of both N-acetyl-L-tryptophan and L-tyrosine, offering a compound with potential dual benefits in terms of antioxidant activity and neurotransmitter synthesis .
Propriétés
Numéro CAS |
849108-21-0 |
|---|---|
Formule moléculaire |
C22H23N3O5 |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H23N3O5/c1-13(26)24-19(11-15-12-23-18-5-3-2-4-17(15)18)21(28)25-20(22(29)30)10-14-6-8-16(27)9-7-14/h2-9,12,19-20,23,27H,10-11H2,1H3,(H,24,26)(H,25,28)(H,29,30)/t19-,20-/m0/s1 |
Clé InChI |
ZUNZRHYYZWCRDB-PMACEKPBSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)

![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)


![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)

![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)
![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)

![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)


